Penta-1,4-diyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

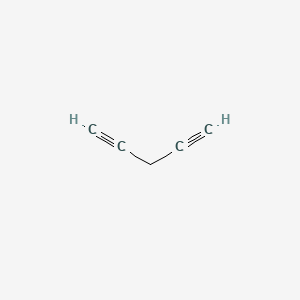

Structure

3D Structure

Properties

IUPAC Name |

penta-1,4-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4/c1-3-5-4-2/h1-2H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDROPVLMRLHTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179202 | |

| Record name | Penta-1,4-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24442-69-1 | |

| Record name | Penta-1,4-diyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-1,4-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Penta-1,4-diyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyne, a non-conjugated terminal diyne, is a molecule of significant interest in organic synthesis due to its versatile reactivity. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound. Detailed experimental protocols for the preparation of its key precursors are presented, along with a summary of its known spectroscopic and thermodynamic characteristics. Furthermore, this document outlines a significant reaction pathway, the Bergman cyclization of the this compound anion, to illustrate its synthetic potential.

Introduction

This compound (C₅H₄) is a colorless liquid and the structural isomer of the more stable conjugated 1,3-pentadiyne.[1] Its unique arrangement of two terminal triple bonds separated by a methylene group imparts distinct reactivity, making it a valuable precursor for the synthesis of various organic molecules, including heterocycles such as stiba-, arsa-, and phosphabenzene derivatives.[1] The inherent strain and instability of this compound compared to its conjugated isomer present both challenges and opportunities in its synthesis and application.[1] This guide aims to provide a detailed technical resource for researchers working with this reactive intermediate.

Physicochemical Properties

This compound is a colorless liquid at room temperature, though it tends to discolor to a yellowish hue upon standing.[1] It is advisable to store the compound in diluted solutions at 0 °C to maintain its stability for several weeks.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ | [2] |

| Molar Mass | 64.087 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -21 to -19 °C | [1] |

| Boiling Point | 61–64 °C | [1] |

| Refractive Index (n_D) | 1.4283 (23 °C) | [1] |

| Dipole Moment | 0.516 D | [1] |

| CAS Number | 24442-69-1 | [2] |

Microwave spectroscopy studies have revealed no significant distortions from an ideal tetrahedral geometry at the sp³-hybridized carbon.[1] The bond angle involving the sp-hybridized carbons of the triple bonds is 180°.[1] The two triple bonds in the 1,4-position destabilize each other by approximately 3.9 kcal·mol⁻¹, which is attributed to repulsion between the p-orbital lobes near the central sp³-hybridized carbon.[1] Quantum chemical calculations (QCSID(T)) indicate that this compound is destabilized by 25 kcal·mol⁻¹ relative to its isomer, 1,3-pentadiyne.[1]

Synthesis of this compound

The synthesis of this compound has historically been challenging due to its propensity to rearrange to the more stable 1,3-isomer.[1] Early attempts using sodium acetylide or Grignard reagents with propargyl bromide often resulted in the rearranged product.[1]

A successful early synthesis involved the reaction of propargyl bromide with ethynylmagnesium bromide in the presence of a copper(I) chloride catalyst in THF, affording a 70% yield in solution. However, separation from the solvent proved difficult.[1]

An improved and more reliable method was developed by Verkruijsse and Hasselaar in 1979, which utilizes propargyl tosylate as the electrophile. This method proceeds at lower temperatures and produces fewer by-products.[1] The overall synthetic strategy is depicted in the workflow below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the necessary precursors, ethynylmagnesium bromide and propargyl tosylate, are provided below. The final coupling step to yield this compound requires careful execution based on the principles of the Verkruijsse and Hasselaar method.

3.1.1. Synthesis of Ethynylmagnesium Bromide

-

Reaction: HC≡CH + C₂H₅MgBr → HC≡CMgBr + C₂H₆

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, prepare a solution of ethylmagnesium bromide from magnesium turnings (1.0 g atom) and ethyl bromide (1.1 mol) in anhydrous tetrahydrofuran (THF, 300 mL).

-

Cool the Grignard solution to 10 °C in an ice bath.

-

Bubble acetylene gas through the stirred solution. An initial frothing due to the evolution of ethane will be observed.

-

Continue the addition of acetylene for approximately 3 hours, maintaining the temperature below 30 °C to prevent the formation of the di-Grignard reagent. The resulting solution of ethynylmagnesium bromide is used directly in the next step.

-

3.1.2. Synthesis of Propargyl Tosylate

-

Reaction: HC≡CCH₂OH + TsCl → HC≡CCH₂OTs + HCl

-

Procedure:

-

To a stirred solution of propargyl alcohol (1.0 mol) and pyridine (1.2 mol) in dichloromethane (500 mL) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 mol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the mixture into cold water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield propargyl tosylate as a dark liquid. Caution should be exercised when handling propargyl tosylate.

-

3.1.3. Synthesis of this compound (Verkruijsse and Hasselaar Method)

-

Reaction: HC≡CMgBr + HC≡CCH₂OTs --(CuBr)--> HC≡CCH₂C≡CH + MgBr(OTs)

-

General Procedure Outline:

-

To the freshly prepared solution of ethynylmagnesium bromide in THF at a low temperature (typically 0 °C or below), add a catalytic amount of copper(I) bromide (CuBr).

-

Slowly add a solution of propargyl tosylate in THF to the reaction mixture.

-

The reaction is typically stirred at a low temperature for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed and dried.

-

Purification is achieved through careful distillation or chromatography.

-

Spectroscopic and Structural Data

The structural characterization of this compound relies on various spectroscopic techniques. A summary of available data is presented in Table 2.

Table 2: Spectroscopic and Structural Data for this compound

| Data Type | Value / Description | Reference(s) |

| ¹³C NMR | Data available on PubChem, specific shifts not detailed in readily available literature. | [2] |

| Microwave Spectrum | Confirms a non-distorted tetrahedral geometry at the central carbon. | [1] |

| Bond Angles | C≡C-C: 180° | [1] |

Further detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra would be beneficial for complete characterization. Researchers are encouraged to consult specialized spectroscopic databases and the primary literature for more in-depth information.

Reactivity and Applications

This compound is a versatile starting material in organic synthesis, primarily due to the reactivity of its terminal alkyne groups.

Bergman Cyclization

A noteworthy reaction of the this compound anion is its propensity to undergo a Bergman-type cyclization, a transformation of significant interest in the context of antitumor agents.[3] Although the cyclization barrier for the this compound anion itself is high (+66 kcal·mol⁻¹), this reactivity highlights the potential of related diyne systems in forming reactive diradical species.[3]

Caption: Energy profile of the Bergman cyclization of the this compound anion.

Synthesis of Heterocycles

As previously mentioned, this compound serves as a key building block for the synthesis of various heterocyclic compounds.[1] The diyne motif can undergo cyclization reactions with various main group elements to form five- or six-membered rings containing phosphorus, arsenic, or antimony.

Conclusion

This compound is a reactive and synthetically valuable molecule. While its synthesis requires careful control to avoid isomerization, the improved method by Verkruijsse and Hasselaar provides a viable route to this compound. Its unique electronic and structural properties make it a compelling substrate for further investigation, particularly in the synthesis of novel heterocyclic systems and in the study of fundamental organic reactions such as the Bergman cyclization. This guide provides a foundational understanding for researchers to explore the chemistry of this intriguing diyne.

References

Penta-1,4-diyne structural isomerism and stability

An In-depth Technical Guide to the Structural Isomerism and Stability of Penta-1,4-diyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomerism and relative stability of this compound and its C5H4 isomers. It consolidates data from computational and experimental studies, offering a detailed comparison of the thermodynamic stabilities of various isomers, including the more stable conjugated penta-1,3-diyne, and highly strained structures like pyramidane. This document includes detailed experimental protocols for the synthesis of this compound and its isomerization to penta-1,3-diyne, along with characterization data. Furthermore, key isomerization pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the relationships and processes involved.

Introduction

This compound is a notable hydrocarbon due to its non-conjugated system of two triple bonds, making it a valuable subject of study in the fields of organic synthesis, materials science, and theoretical chemistry. Its tendency to isomerize into more stable conjugated forms, such as penta-1,3-diyne, highlights fundamental principles of thermodynamic stability. The broader landscape of C5H4 isomers encompasses a fascinating array of structures, from simple acyclic diynes to highly complex and strained polycyclic molecules, some of which have only been investigated computationally. Understanding the relative stabilities and interconversion pathways of these isomers is crucial for designing synthetic routes and for the development of novel molecules with unique properties.

Structural Isomers of this compound (C5H4)

The molecular formula C5H4 gives rise to a diverse set of structural isomers. Besides the titular this compound, the most commonly discussed isomer is the thermodynamically more stable penta-1,3-diyne. Computational studies have explored a wider range of exotic isomers, including pyramidane, various carbenes, and spirocyclic compounds.

Acyclic Isomers

-

This compound: A non-conjugated diyne.

-

Penta-1,3-diyne: The conjugated and most stable acyclic isomer.

-

Penta-1,2-dien-4-yne: An allenic diyne.

Cyclic and Polycyclic Isomers

Theoretical investigations have identified several cyclic and polycyclic structures on the C5H4 potential energy surface. Many of these are high-energy species that represent local minima. Notable examples include:

-

Pyramidane (Tetracyclo[2.1.0.0¹³,0²,⁵]pentane): A highly strained molecule with a pyramidal arrangement of carbon atoms.

-

Tricyclo[2.1.0.0²,⁵]pentan-3-ylidene: A carbene derivative of a bicyclo[2.1.0]pentane skeleton.

-

Spiro[2.2]pent-1,4-diene: A spirocyclic compound containing two cyclopropene rings.

Relative Stability of C5H4 Isomers

The relative stability of C5H4 isomers has been extensively studied using computational methods. Penta-1,3-diyne is consistently identified as the global minimum on the potential energy surface. This compound is significantly less stable due to the lack of conjugation. According to QCSID(T) calculations, this compound is destabilized by approximately 25 kcal/mol relative to penta-1,3-diyne[1]. The repulsion between the p-orbital lobes near the sp³-hybridized carbon in this compound contributes to its destabilization by about 3.9 kcal/mol[1].

Data Presentation: Relative Energies of C5H4 Isomers

The following table summarizes the calculated relative energies of various C5H4 isomers with respect to the global minimum, penta-1,3-diyne.

| Isomer | Point Group | Relative Energy (kcal/mol) | Reference |

| Penta-1,3-diyne | C | 0.0 | [2] |

| This compound | C | ~25 | [1] |

| Spiro[2.2]pent-1,4-diene | D | 87 | [2] |

| (SP4)-spiro[2.2]pent-1-yne (ptC-2) | C | 91 | [2] |

| Spiro[2.2]pent-4-en-1-ylidene (spiro-4) | C | 97 | [2] |

| Tricyclo[2.1.0.0²,⁵]pentan-3-ylidene (py-2) | C | 105 | [2] |

| Spiro[2.2]pent-1-yne (spiro-2) | C | 105 | [2] |

| Pyramidane (py-1) | C | 108 | [2] |

| Spiro[2.2]pent-1,4-diylidene (spiro-3) | C | 120 | [2] |

| (SP4)-spiro[2.2]pent-1,4-diylidene (ptC-3) | C | 134 | [2] |

| (SP4)-spiro[2.2]pent-1,4-diene (ptC-1) | D | 152 | [2] |

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and study of these isomers. The following protocols are based on established synthetic methods.

Synthesis of this compound

The synthesis of this compound is challenging due to its propensity to isomerize to the more stable penta-1,3-diyne. A successful method involves the coupling of a propargyl halide with an ethynyl Grignard reagent in the presence of a copper(I) catalyst[1].

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas

-

Propargyl bromide

-

Copper(I) chloride (CuCl)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, prepare ethylmagnesium bromide from magnesium turnings (1.0 eq) and ethyl bromide (1.05 eq) in anhydrous THF.

-

Bubble acetylene gas through the Grignard solution to form ethynylmagnesium bromide.

-

Coupling Reaction: To the solution of ethynylmagnesium bromide, add a catalytic amount of copper(I) chloride.

-

Slowly add a solution of propargyl bromide (0.9 eq) in anhydrous THF to the reaction mixture, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

-

Work-up and Isolation: Quench the reaction by slowly adding it to an ice-cold saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature. The crude product can be further purified by distillation or chromatography, though care must be taken to avoid isomerization.

Isomerization of this compound to Penta-1,3-diyne

The isomerization of this compound to the more stable conjugated penta-1,3-diyne can be achieved under basic conditions[3].

Materials:

-

This compound

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add a solution of sodium hydroxide in ethanol to the flask.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Once the isomerization is complete, pour the reaction mixture into water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude penta-1,3-diyne, which can be purified by distillation.

Characterization of Isomers

Spectroscopic techniques are essential for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a triplet for the terminal alkyne protons and a triplet for the methylene protons. In contrast, penta-1,3-diyne would exhibit a more complex spectrum with signals for the terminal alkyne proton and the methyl group protons.

-

¹³C NMR: The ¹³C NMR spectrum of this compound has been reported and shows distinct signals for the sp- and sp³-hybridized carbons[4]. The spectrum of penta-1,3-diyne would show a different set of signals corresponding to its conjugated system.

Infrared (IR) Spectroscopy

-

This compound: The IR spectrum should prominently feature a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkynes and a weaker band around 2120 cm⁻¹ for the C≡C stretch.

-

Penta-1,3-diyne: The IR spectrum would also show a terminal alkyne C-H stretch around 3300 cm⁻¹, but the C≡C stretching region would likely show two bands due to the conjugated system.

Mass Spectrometry (MS)

The mass spectra of both isomers would show a molecular ion peak at m/z = 64. The fragmentation patterns, however, would differ based on the stability of the resulting fragments. The fragmentation of penta-1,3-diyne might be expected to show fragments arising from the cleavage of the methyl group, while this compound would likely fragment at the central methylene bridge.

Visualizations

Isomerization Pathway of this compound

The base-catalyzed isomerization of this compound to penta-1,3-diyne proceeds through a series of proton abstraction and reprotonation steps, likely involving an allene intermediate.

Caption: Base-catalyzed isomerization of this compound to penta-1,3-diyne.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound and its isomers represent a rich area of study in organic chemistry. The significant difference in stability between the conjugated and non-conjugated diynes provides a clear illustration of the thermodynamic principles governing molecular structure. While the synthesis of the less stable this compound requires careful control of reaction conditions to prevent isomerization, it serves as a valuable precursor to the more stable penta-1,3-diyne. The computationally explored high-energy isomers like pyramidane continue to challenge synthetic chemists and provide important benchmarks for theoretical models. This guide has summarized the key aspects of the structural isomerism, relative stability, synthesis, and characterization of these fascinating C5H4 molecules, providing a valuable resource for researchers in the field.

References

Spectroscopic Characterization of Penta-1,4-diyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyne (CAS No. 24442-69-1) is a simple, non-conjugated diyne that serves as a fundamental building block in various chemical syntheses. Its high degree of unsaturation and terminal alkyne functionalities make it a versatile precursor for more complex molecules. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including expected data for infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also presented.

Molecular Structure and Physical Properties

This compound is a five-carbon chain with terminal triple bonds. The central methylene group separates the two acetylenic moieties.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ | --INVALID-LINK-- |

| Molecular Weight | 64.08 g/mol | --INVALID-LINK-- |

| CAS Number | 24442-69-1 | --INVALID-LINK-- |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 61-64 °C | General Knowledge |

| Density | ~0.815 g/cm³ | General Knowledge |

Spectroscopic Data

While comprehensive, experimentally verified datasets for this compound are not widely available in public databases, its structure allows for the reliable prediction of its key spectroscopic features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the acetylenic protons and the methylene protons.

-

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Acetylenic (≡C-H ) | 1.7 - 3.1 | Triplet (t) | ~2-3 Hz (Long-range) |

| Methylene (-CH₂-) | 2.0 - 3.0 | Triplet (t) | ~2-3 Hz (Long-range) |

The acetylenic protons are shielded due to the magnetic anisotropy of the triple bond, causing them to appear at a relatively high field.[1] Long-range coupling between the acetylenic and methylene protons across the triple bond is expected to result in a triplet for each signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of the symmetric this compound molecule will display three unique carbon signals.

-

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C H≡ | 65 - 85 |

| -C ≡ | 70 - 100 |

| -C H₂- | 10 - 30 |

The sp-hybridized carbons of the terminal alkyne appear in a characteristic downfield region, with the carbon bearing a proton (CH≡) typically being more shielded than the internal alkyne carbon (-C≡).[2]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is crucial for identifying the functional groups present in this compound, particularly the terminal alkyne moieties.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretches of the C-H and C≡C bonds of the terminal alkyne.

-

Expected IR Absorption Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | 3260 - 3330 | Strong, Sharp |

| C≡C Stretch | 2100 - 2260 | Weak to Medium |

| C-H Bend | 610 - 700 | Strong, Broad |

The ≡C-H stretch is a highly diagnostic, strong, and sharp peak.[1] The C≡C stretch for a terminal alkyne is typically of weak to medium intensity.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The symmetric nature of the C≡C bond stretch makes it particularly Raman active.

-

Expected Raman Shift Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C≡C Stretch | 2100 - 2260 | Strong |

| ≡C-H Stretch | 3260 - 3330 | Medium |

In contrast to its weak IR absorption, the C≡C stretch in diynes is expected to produce a strong signal in the Raman spectrum, making it a valuable tool for identifying this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Mass Spectrometry Data

| Feature | Expected m/z Value | Notes |

| Molecular Ion (M⁺) | 64 | Corresponds to the molecular weight of C₅H₄. |

| Key Fragments | 63, 39, 38 | Expected fragments correspond to the loss of hydrogen ([M-H]⁺), and cleavage of the carbon chain (e.g., C₃H₃⁺). |

The molecular ion peak is expected to be reasonably intense. Fragmentation will likely involve the loss of the terminal hydrogens and cleavage at the sp³-hybridized carbon, leading to stable propargyl-type cations.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Synthesis and Purification (Illustrative)

This compound can be synthesized via the reaction of propargyl bromide with an acetylide, often in the presence of a copper catalyst. Purification is typically achieved by distillation.

Caption: Synthesis and analysis workflow for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a spectral width appropriate for the full range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans).

-

Use a spectral width covering the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition :

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded plates in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Raman Spectroscopy Protocol

-

Sample Preparation : Place a small amount of the liquid sample in a glass vial or NMR tube.

-

Acquisition :

-

Place the sample in the spectrometer's sample holder.

-

Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

-

Adjust the laser power and exposure time to obtain a good signal without causing sample degradation.

-

Acquire the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

-

Process the spectrum to remove any background fluorescence, if necessary.

-

Mass Spectrometry Protocol

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC-MS) inlet.

-

Ionization : Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Analysis :

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-100).

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

-

Detection : The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Characterization

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Caption: Logical workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, vibrational, and mass spectrometry techniques. While specific, high-quality public data is sparse, the well-understood spectroscopic behavior of its constituent functional groups allows for accurate prediction of its spectral features. The protocols and expected data presented in this guide provide a robust framework for researchers to identify and characterize this fundamental chemical building block.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Penta-1,4-diyne and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and reactivity of penta-1,4-diyne and its derivatives. The information is tailored for professionals in chemical research and drug development, with a focus on clear data presentation and detailed experimental protocols.

IUPAC Nomenclature of this compound and Its Derivatives

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). Understanding these rules is crucial for unambiguous communication in scientific literature.

This compound

The name "this compound" is derived following the core principles of IUPAC nomenclature for unsaturated hydrocarbons.[1][2]

-

Parent Chain : The prefix "penta-" indicates a continuous chain of five carbon atoms.[3]

-

Unsaturation : The suffix "-diyne" signifies the presence of two carbon-carbon triple bonds.[1][2]

-

Locants : The numbers "1,4-" specify the starting positions of the two triple bonds along the carbon chain. The chain is numbered from the end that gives the lower locants to the multiple bonds.[1]

Thus, the IUPAC name this compound precisely describes the structure: a five-carbon chain with triple bonds at the first and fourth positions.[1][2][3]

Nomenclature of this compound Derivatives

The nomenclature of substituted penta-1,4-diynes follows the general IUPAC rules for substituted alkynes.[1][4][5]

General Rules:

-

Identify the Parent Chain : The longest continuous carbon chain containing both triple bonds is the parent chain.

-

Numbering the Parent Chain : The chain is numbered from the end that gives the triple bonds the lowest possible locants. If there is a tie, the numbering is chosen to give the substituents the lowest possible locants.

-

Naming Substituents : Substituents are named as prefixes and are listed in alphabetical order.

-

Locating Substituents : The position of each substituent is indicated by the number of the carbon atom to which it is attached.

Table 1: IUPAC Nomenclature of Representative this compound Derivatives

| Structure | IUPAC Name |

| CH≡C-CH(CH₃)-C≡CH | 3-Methylthis compound |

| CH≡C-C(CH₃)₂-C≡CH | 3,3-Dimethylthis compound |

| CH≡C-CH(Cl)-C≡CH | 3-Chlorothis compound |

| C₆H₅-C≡C-CH₂-C≡CH | 1-Phenylthis compound |

| (CH₃)₃Si-C≡C-CH₂-C≡CH | 1-(Trimethylsilyl)this compound |

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature.[6] It is a linear, acyclic alkyne with two terminal triple bonds, which contributes to its reactivity.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄ | [3][7][8] |

| Molar Mass | 64.08 g/mol | [9] |

| Appearance | Colorless liquid | [6] |

| Melting Point | -21 to -19 °C | [6] |

| Boiling Point | 61–64 °C | [6] |

| Refractive Index (n_D) | 1.4283 (23 °C) | [6] |

| Dipole Moment | 0.516 D | [6] |

| CAS Number | 24442-69-1 | [8][9] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been approached through various methods, with early attempts often resulting in the rearranged product, 1,3-pentadiyne.[6] An improved method involves the reaction of a propargyl derivative with an ethynylmagnesium halide in the presence of a copper(I) catalyst.[6]

Representative Protocol for the Synthesis of this compound:

This protocol is a generalized procedure based on the principles described in the literature.

Materials:

-

Propargyl bromide (or tosylate)

-

Ethynylmagnesium bromide (prepared in situ from ethylmagnesium bromide and acetylene)

-

Copper(I) bromide (CuBr)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and gas inlet, prepare a solution of ethylmagnesium bromide in anhydrous THF. Bubble dry acetylene gas through the solution at 0 °C to form a suspension of ethynylmagnesium bromide.

-

Coupling Reaction: To the suspension of ethynylmagnesium bromide, add a catalytic amount of copper(I) bromide. Cool the mixture to 0 °C and slowly add a solution of propargyl bromide in anhydrous THF via the dropping funnel.

-

Reaction Monitoring and Workup: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent by distillation at atmospheric pressure. The crude product can be further purified by fractional distillation or gas-liquid chromatography to yield pure this compound.[6]

Sonogashira Coupling of this compound Derivatives

The terminal alkynes of this compound and its derivatives can readily participate in Sonogashira cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.[10][11][12]

General Protocol for Sonogashira Coupling:

Materials:

-

This compound or a derivative

-

Aryl or vinyl halide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide, PdCl₂(PPh₃)₂, and CuI in the anhydrous solvent.

-

Addition of Reagents: Add the base, followed by the this compound derivative.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10][11]

Cycloaddition Reactions of this compound Derivatives

The diyne system of this compound is a versatile precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.[13][14][15]

General Protocol for a [3+2] Azide-Alkyne Cycloaddition (Click Chemistry):

Materials:

-

A terminal alkyne derivative of this compound

-

An organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A solvent system (e.g., t-butanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the alkyne derivative and the organic azide in the solvent mixture.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water and a solution of copper(II) sulfate pentahydrate in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting triazole can be purified by column chromatography or recrystallization.

Visualizations

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C5H4 | CID 141112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. scribd.com [scribd.com]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Penta-1,4-diyne: Molecular Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of penta-1,4-diyne, a linear five-carbon hydrocarbon featuring two terminal triple bonds. This document details its fundamental molecular properties, outlines key synthetic methodologies with experimental protocols, and explores its reactivity, with a focus on cycloaddition reactions.

Core Molecular and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. The molecule is of interest in organic synthesis due to the reactivity of its terminal alkyne groups.

| Property | Value |

| Molecular Formula | C₅H₄ |

| Molecular Weight | 64.08 g/mol [2] |

| CAS Number | 24442-69-1 |

| Melting Point | -21 to -19 °C |

| Boiling Point | 61-64 °C |

| Refractive Index (n_D) | 1.4283 (at 23 °C) |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is notably challenging due to its propensity to rearrange to the more stable conjugated isomer, 1,3-pentadiyne.[1][3] Several methods have been developed to achieve its synthesis, with varying degrees of success.

Synthesis via Grignard Reaction (Hopf and Musso, 1969)

One of the first successful isolations of this compound involved the reaction of a Grignard reagent with propargyl bromide.[1][3]

Methodology:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide. Acetylene gas is then bubbled through the solution to form ethynylmagnesium bromide.

-

Coupling Reaction: The solution of ethynylmagnesium bromide is cooled in an ice bath. A solution of propargyl bromide in anhydrous THF is added dropwise in the presence of a catalytic amount of copper(I) chloride.[1][3] The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is carefully removed by distillation. The crude product is then purified by flash distillation followed by preparative gas-liquid chromatography to yield pure this compound.[1][3]

Improved Synthesis (Verkruijsse and Hasselaar, 1979)

An enhanced method was later developed to improve the yield and simplify the purification process.[1][3]

Methodology:

This method substitutes propargyl bromide with the less reactive propargyl tosylate and replaces copper(I) chloride with copper(I) bromide as the catalyst.[1][3] The reaction is carried out at lower temperatures, which minimizes the formation of byproducts. The workup involves a multi-step extraction process, which helps to circumvent the difficulty of separating this compound from the THF solvent due to their similar boiling points.[1][3]

Flash Vacuum Pyrolysis

This compound can also be synthesized via the flash vacuum pyrolysis (FVP) of 3-ethynylcycloprop-1-ene.[1][3]

Methodology:

-

Apparatus Setup: A quartz pyrolysis tube is packed with quartz wool and heated to 550 °C under a high vacuum (typically <0.1 Torr). The precursor, 3-ethynylcycloprop-1-ene, is placed in a sample holder connected to the inlet of the pyrolysis tube.

-

Pyrolysis: The precursor is slowly sublimed into the hot zone of the pyrolysis tube. The high temperature induces a rearrangement reaction.

-

Product Collection: The pyrolysate is collected in a cold trap cooled with liquid nitrogen. The product is a mixture of this compound and the isomeric penta-1,2-dien-4-yne.[1][3] The desired product is then isolated by preparative gas chromatography.

Purification by Gas-Liquid Chromatography (GLC)

Due to the volatile nature of this compound and the presence of isomers with similar boiling points, gas-liquid chromatography is an essential purification technique.[1][3]

Typical GC Conditions:

-

Column: A non-polar capillary column, such as one with a poly(dimethyl siloxane) stationary phase, is suitable for separating hydrocarbons based on their boiling points.

-

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

-

Injector and Detector Temperatures: The injector and detector temperatures should be set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

-

Oven Temperature Program: An initial oven temperature below the boiling point of this compound is held for a few minutes, followed by a gradual temperature ramp to elute the compound. A typical program might start at 35-40 °C and ramp up to 150-200 °C.

-

Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

Reactivity and Potential Applications

The terminal triple bonds of this compound are the primary sites of its chemical reactivity, making it a valuable precursor in the synthesis of various organic molecules.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. One of the most significant types of cycloaddition for alkynes is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, a molecule with a delocalized three-atom pi-system containing four pi-electrons, reacting with a dipolarophile (in this case, the alkyne).

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prominent example of this reaction class.

Caption: Generalized Huisgen 1,3-dipolar cycloaddition with this compound.

This type of reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high in yield, wide in scope, and create byproducts that are easily removed. The resulting triazole ring is a stable heterocyclic moiety found in various pharmaceuticals and functional materials.

The experimental workflow for a typical cycloaddition reaction would involve the following general steps:

Caption: Experimental workflow for a copper-catalyzed azide-alkyne cycloaddition.

References

An In-Depth Technical Guide to Penta-1,4-diyne

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 24442-69-1[1][2][3][4]

This technical guide provides a comprehensive overview of penta-1,4-diyne, a linear, acyclic alkyne with the molecular formula C₅H₄.[5] It is a structural isomer of 1,3-pentadiyne.[1][2] This document consolidates available data on its physicochemical properties, synthesis, and spectral information. While direct applications in drug development and established roles in specific signaling pathways are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in this molecule.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 64.08 g/mol | [3] |

| Exact Mass | 64.0313001276 Da | [3] |

| Boiling Point | 61-64 °C (142-147 °F; 334-337 K) | [1] |

| Melting Point | -21 to -19 °C (-6 to -2 °F; 252-254 K) | [1] |

| Refractive Index (n_D) | 1.4283 (at 23 °C) | [1] |

| Dipole Moment | 0.516 D | [1] |

| XLogP3 | 1.1 | [3] |

Table 1: Physicochemical properties of this compound.

At room temperature, this compound can discolor to a yellowish liquid; however, it can be stored in diluted solutions at 0 °C for several weeks.[1][2] The presence of two triple bonds in the 1 and 4 positions creates a linear structure due to the sp-hybridization of the carbon atoms, resulting in a 180° bond angle.[1][2]

Synthesis of this compound

The synthesis of this compound has presented historical challenges, with early attempts often resulting in the rearranged product, 1,3-pentadiyne.[1][2]

Improved Synthesis Method by Verkruijsse and Hasselaar (1979)

An improved and more reliable method for the synthesis of this compound was developed by Verkruijsse and Hasselaar in 1979. This method offers better yields and fewer by-products by employing a copper(I) bromide catalyst and propargyl tosylate at lower reaction temperatures.[1][2]

Experimental Protocol:

This protocol is based on the description of the improved synthesis method. The original 1979 publication should be consulted for precise, step-by-step instructions.

Materials:

-

Propargyl tosylate

-

Ethynylmagnesium bromide

-

Copper(I) bromide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A solution of ethynylmagnesium bromide in anhydrous THF is prepared.

-

Copper(I) bromide is added as a catalyst to the Grignard reagent solution.

-

Propargyl tosylate is then added to the reaction mixture. The reaction is maintained at a low temperature to minimize the formation of by-products.

-

Following the reaction, a multi-step extraction is performed to isolate the this compound. This approach is advantageous as it circumvents the difficulty of separating the product from the THF solvent, which have similar boiling points.[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Key Features |

| ¹³C NMR | Data available in various databases. |

| ¹H NMR | Data available in various databases. |

| Infrared (IR) | Expected characteristic absorptions for C≡C and C-H bonds. |

| Mass Spectrometry (MS) | Expected fragmentation patterns for alkynes. |

Table 2: Summary of Spectroscopic Data for this compound.

Applications and Biological Activity

While research into the biological activity of many diyne compounds is ongoing, with some showing promise as antimicrobial and antibacterial agents, there is a notable lack of specific studies on the biological effects or drug development applications of this compound itself.[6][7] The available literature in this area predominantly focuses on derivatives of penta-1,4-dien-3-one , which possess a different core structure. These derivatives have been investigated for a range of bioactivities, including anticancer, antiviral, and antibacterial properties.[8][9][10][11]

This compound is, however, utilized as a starting material in organic synthesis, particularly for the creation of heterocyclic compounds like stibabenzene, arsabenzene, and phosphabenzene.[1]

Experimental and Logical Workflows

Due to the limited information on the direct biological applications of this compound, a specific signaling pathway cannot be depicted. However, a generalized workflow for its synthesis and subsequent use as a precursor in further chemical reactions can be visualized.

Caption: Generalized workflow for the synthesis and application of this compound.

This diagram illustrates the key steps in the improved synthesis of this compound and its subsequent use as a starting material for the synthesis of various heterocyclic compounds.

Conclusion

This compound is a well-characterized small molecule with established physicochemical properties and a reliable synthetic route. While its direct application in drug development and its role in biological signaling pathways remain largely unexplored, it serves as a valuable precursor in synthetic organic chemistry. This guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge and highlighting potential areas for future investigation into the biological activities of this and related simple diyne structures.

References

- 1. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]

- 2. 1,4-Pentadiyne - Wikiwand [wikiwand.com]

- 3. This compound | C5H4 | CID 141112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. fiveable.me [fiveable.me]

- 6. Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [scholarworks.wm.edu]

- 8. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, antiviral bioactivities and interaction mechanisms of penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivity evaluation of penta-1,4-diene-3-one oxime ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Building Block: The Discovery and First Synthesis of Penta-1,4-diyne

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-1,4-diyne, a seemingly simple acyclic alkyne, holds a significant position in the landscape of organic synthesis.[1][2] Its unique structural arrangement, featuring two terminal triple bonds separated by a methylene bridge, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide array of complex molecules.[1] This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes to this compound, offering detailed experimental protocols and a comprehensive summary of its physicochemical properties. While derivatives of the related penta-1,4-diene-3-one scaffold have been investigated for various biological activities, it is important to note that this compound itself is not directly implicated in biological signaling pathways.[1][3][4][5][6][7] Its primary role in the scientific arena is that of a versatile chemical building block.

The Challenge and the Breakthrough: Early Synthetic Efforts

Prior to the late 1960s, the successful synthesis of this compound remained an elusive goal for organic chemists.[1][3] Conventional approaches of the time, such as the reaction of sodium acetylide or the acetylene Grignard reagent with propargyl bromide, consistently failed to yield the desired product.[1][3] These attempts were often thwarted by rearrangement reactions that preferentially formed the more stable conjugated isomer, penta-1,3-diyne.[1][3]

The first successful isolation and characterization of this compound marked a significant milestone in synthetic chemistry. This breakthrough was achieved through a carefully designed coupling reaction that mitigated the propensity for isomerization.

The First Successful Synthesis: A Detailed Protocol

The seminal synthesis of this compound involved the copper(I)-catalyzed reaction of ethynylmagnesium bromide with propargyl bromide in a tetrahydrofuran (THF) solvent. This method afforded the desired product in a respectable 70% yield in solution, a significant achievement at the time.[3]

Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Propargyl bromide

-

Copper(I) chloride (anhydrous)

-

Ice

-

Concentrated sulfuric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, four-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and dropping funnel, magnesium turnings (0.81 gram-atom) are placed. The apparatus is thoroughly flushed with dry nitrogen. A solution of ethyl bromide (1.00 mole) in anhydrous THF (350 mL) is added to initiate the formation of the Grignard reagent. Once the magnesium is consumed, purified acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.

-

Coupling Reaction: Anhydrous copper(I) chloride (2 g) is added to the flask, and the mixture is heated under reflux for 20 minutes. A solution of propargyl bromide (0.81 mole) in anhydrous THF (120 mL) is then added dropwise at a rate that maintains a gentle reflux. The reaction mixture, which turns into a yellow slurry, is heated for an additional 30-40 minutes.

-

Workup: After cooling to room temperature, the reaction mixture is poured slowly into a mixture of ice (2 L) and concentrated sulfuric acid (50 mL). The acidic aqueous mixture is then extracted five times with 200-mL portions of diethyl ether.

-

Purification: The combined ether extracts are washed with water until the washings are neutral to litmus paper. The ethereal solution is then dried over anhydrous magnesium sulfate overnight. The this compound is isolated from the solvent and any remaining starting materials by flash distillation followed by gas-liquid chromatography.

An Improved Synthesis: The Verkruijsse and Hasselaar Method

In 1979, H. D. Verkruijsse and M. Hasselaar reported an improved synthetic route to 1,4-diynes, including this compound.[8][9][10] This method offered advantages in terms of milder reaction conditions and easier product isolation. The key modifications involved the substitution of copper(I) chloride with copper(I) bromide and the use of propargyl tosylate in place of the more reactive propargyl bromide.[10] This approach minimized the formation of by-products and circumvented the difficulty of separating this compound from the THF solvent due to their similar boiling points.[3]

Experimental Protocol

Materials:

-

Ethynylmagnesium bromide (prepared as in the first synthesis)

-

Anhydrous tetrahydrofuran (THF)

-

Propargyl tosylate

-

Copper(I) bromide

Procedure:

-

Reaction Setup: A solution of ethynylmagnesium bromide in anhydrous THF is prepared as previously described.

-

Coupling Reaction: To the stirred Grignard solution, a catalytic amount of copper(I) bromide is added. A solution of propargyl tosylate in anhydrous THF is then added dropwise at a controlled temperature.

-

Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted from the aqueous layer using a multi-step extraction with a suitable organic solvent. The combined organic extracts are dried and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The this compound is further purified by vacuum distillation.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value |

| Molecular Formula | C₅H₄ |

| Molar Mass | 64.087 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Melting Point | -21 to -19 °C[3] |

| Boiling Point | 61–64 °C[3] |

| Refractive Index (n_D) | 1.4283 (23 °C)[3] |

| Dipole Moment | 0.516 D[3] |

| Stability | Discolors to a yellowish liquid at room temperature. Can be stored in diluted solutions at 0 °C for several weeks.[3] |

Logical Workflow of the First Successful Synthesis

The following diagram illustrates the logical workflow of the first successful synthesis of this compound.

Caption: Workflow of the first successful synthesis of this compound.

Conclusion

The discovery and first successful synthesis of this compound represented a significant advancement in the field of organic chemistry. The development of reliable synthetic protocols, from the initial breakthrough to subsequent improvements, has made this versatile diyne readily accessible for a wide range of applications. Its unique chemical architecture continues to be exploited in the synthesis of complex organic molecules, including heterocycles and other valuable compounds. This guide serves as a comprehensive resource for researchers and professionals, providing the foundational knowledge necessary to understand and utilize this important chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis and bioactivity evaluation of penta-1,4-diene-3-one oxime ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, antiviral bioactivities and interaction mechanisms of penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, antiviral bioactivities and interaction mechanisms of penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3 H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. 1,4-Pentadiin – Wikipedia [de.wikipedia.org]

The Dual Reactivity of Penta-1,4-diyne: A Technical Guide to Terminal Alkyne Chemistry and Cycloaromatization Potential

Executive Summary: Penta-1,4-diyne is a structurally simple yet chemically versatile acyclic diyne. While its terminal alkynes exhibit a rich and predictable reactivity profile characteristic of C(sp)-H bonds, its potential for Bergman-like cycloaromatization introduces a second, more complex layer of chemical behavior. This technical guide provides an in-depth analysis of the reactivity of the terminal alkynes in this compound, detailing common transformations and their underlying mechanisms. Furthermore, it explores the significant energetic barriers to its cycloaromatization and the theoretical strategies for activating this pathway, a concept of profound interest in the development of targeted anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecule.

Introduction: Structural Features and Inherent Instability

This compound (C₅H₄) is the structural isomer of the more stable conjugated system, 1,3-pentadiyne.[1][2] Its defining feature is a central sp³-hybridized methylene bridge separating two terminal alkyne functionalities.[2] This arrangement prevents electronic conjugation between the two triple bonds, leading to distinct reactivity patterns.

The molecule is thermodynamically less stable than its 1,3-isomer by approximately 25 kcal·mol⁻¹, a result of repulsive interactions between the π-orbital lobes adjacent to the central methylene carbon.[1] This inherent instability complicates its synthesis, as base-catalyzed conditions can readily promote rearrangement to the conjugated 1,3-diyne.[1][3] Successful synthetic approaches, therefore, require carefully controlled conditions to isolate the desired 1,4-isomer.[1][3]

Core Reactivity of the Terminal Alkynes

The primary reactivity of this compound under non-pyrolytic conditions is dominated by its two terminal alkyne groups. The acidic nature of the sp-hybridized C-H bond (pKa ≈ 25) is the gateway to a host of synthetic transformations, primarily involving the formation of a metal acetylide intermediate.

Deprotonation and Acetylide Formation

The foundational reaction of terminal alkynes is deprotonation by a strong base (e.g., sodium amide, n-butyllithium) to form a nucleophilic acetylide anion. This anion is a powerful synthetic intermediate for C-C bond formation.

Palladium/Copper-Catalyzed Cross-Coupling Reactions

Among the most powerful tools for modifying terminal alkynes are transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] It is a highly efficient method for constructing C(sp)-C(sp²) bonds, allowing for the mono- or di-functionalization of the this compound scaffold.[4][5]

Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes to generate symmetric 1,3-diynes.[6][7] The reaction is typically catalyzed by a copper(I) salt, such as CuCl, in the presence of an amine base (e.g., TMEDA) and an oxidant, often atmospheric oxygen.[7][8] Applying this to this compound would lead to oligomeric or polymeric structures.

Other Key Transformations

-

Addition Reactions: Like other alkynes, the triple bonds of this compound can undergo addition reactions. For instance, hydration (catalyzed by mercuric ions) yields methyl ketones, while hydroboration-oxidation produces aldehydes.[9]

-

Cycloadditions: The alkyne moieties can participate as dipolarophiles or dienophiles in various cycloaddition reactions to form heterocyclic or carbocyclic systems.[10][11]

The Challenge and Promise of Cycloaromatization

The enediyne substructure (a Z-alkene between two alkynes) is famed for its ability to undergo Bergman cyclization to form a highly reactive p-benzyne diradical.[12] While this compound is not a classic enediyne, the potential for a related cycloaromatization to form a five-membered ring diradical has been investigated theoretically.

Computational studies have shown that the Bergman-like cyclization of the parent this compound or its anion is not thermally viable under physiological conditions. The cyclization of the this compound anion, for instance, has a prohibitively high activation barrier of +66 kcal·mol⁻¹.

However, theoretical work by Schreiner and colleagues has demonstrated that this barrier can be dramatically lowered by substitution at the central C3 position.[13] Substituents that are σ-withdrawing and π-donating can stabilize the transition state and make the cycloaromatization reaction accessible.[13] This concept is critical for drug development, as it suggests that this compound derivatives could be designed as prodrugs that are stable until a specific biological trigger (e.g., enzymatic protonation of a C3-keto group) activates the cyclization cascade, releasing a cytotoxic diradical.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and reactivity of this compound and its derivatives.

| Property | Value | Notes | Reference(s) |

| Molar Mass | 64.08 g·mol⁻¹ | [1] | |

| Boiling Point | 61–64 °C | [1] | |

| Destabilization Energy | ~3.9 kcal·mol⁻¹ | Relative to a hypothetical non-interacting 1,4-diyne. | [1] |

| Isomeric Destabilization | ~25 kcal·mol⁻¹ | Energy difference relative to the more stable 1,3-pentadiyne isomer. | [1] |

| Reaction | Species | Activation Barrier (ΔE‡) | Reaction Energy (ΔrE) | Reference(s) |

| Bergman-like Cyclization | This compound Anion | +65.6 kcal·mol⁻¹ | +32.9 kcal·mol⁻¹ | |

| Bergman-like Cyclization | 3-OH-Penta-1,4-diyne | +54.1 kcal·mol⁻¹ | +33.8 kcal·mol⁻¹ | [13] |

| Bergman-like Cyclization | 3-(OH₂⁺)-Penta-1,4-diyne | +20.3 kcal·mol⁻¹ | -0.1 kcal·mol⁻¹ | [13] |

Experimental Protocols

The following are representative protocols for the synthesis and key reactions of this compound, adapted from established literature procedures.

Synthesis of this compound

This method is adapted from the improved synthesis published by Verkruijsse and Hasselaar in 1979, which minimizes rearrangement to the 1,3-isomer.[1][3]

-

Reactants: Propargyl tosylate, ethynylmagnesium bromide, copper(I) bromide (catalyst).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Prepare a solution of ethynylmagnesium bromide in THF.

-

To a separate flask under an inert atmosphere (Argon or Nitrogen), add a catalytic amount of copper(I) bromide in THF.

-

Cool the catalyst suspension to 0 °C and slowly add the solution of propargyl tosylate.

-

To this mixture, add the ethynylmagnesium bromide solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by GC for the disappearance of starting material.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Crucially , due to the similar boiling points of this compound and THF, careful fractional distillation or preparative gas chromatography is required for purification.

-

Sonogashira Coupling of this compound (General Protocol)

This protocol describes a mono-alkynylation of an aryl iodide with this compound. Di-alkynylation can be achieved by adjusting the stoichiometry.[5][14][15]

-

Reactants: this compound (1.2 eq), Aryl Iodide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), CuI (0.05 eq), Triethylamine (TEA) or Diisopropylamine (DIPA) (base and solvent).

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the amine solvent (e.g., TEA) via syringe, followed by this compound.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) as needed. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Glaser-Hay Homocoupling (General Protocol)

This protocol describes the oxidative homocoupling of a terminal alkyne.[7][8][16]

-

Reactants: Terminal alkyne (e.g., a mono-substituted derivative of this compound), CuCl (0.1 eq), N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 eq).

-

Solvent: Acetone or Dichloromethane.

-

Procedure:

-

Dissolve the terminal alkyne in the chosen solvent in a round-bottom flask.

-

Add catalytic amounts of CuCl and TMEDA. The solution should turn green or blue.

-

Bubble air or oxygen through the stirring reaction mixture via a needle.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.

-

Once complete, quench the reaction with a dilute solution of HCl.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting symmetric diyne by column chromatography.

-

Visualizations of Pathways and Workflows

References

- 1. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. 1,4-Pentadiyne - Wikiwand [wikiwand.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. benchchem.com [benchchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

Electronic structure and bonding in penta-1,4-diyne

An In-depth Technical Guide on the Electronic Structure and Bonding in Penta-1,4-diyne

Abstract

This compound (C₅H₄) is a non-conjugated alkyne that serves as a fundamental model for understanding the interactions between isolated π-systems. This document provides a comprehensive analysis of its electronic structure, bonding characteristics, and key physical properties. We delve into the hybridization, molecular geometry, and spectroscopic signatures of the molecule, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of such molecular frameworks.

Introduction

This compound is an organic compound with the molecular formula C₅H₄, consisting of a five-carbon chain with two terminal triple bonds.[1] Unlike its more stable conjugated isomer, penta-1,3-diyne, the two alkyne functionalities in this compound are separated by a methylene (-CH₂-) group. This interruption of the π-system classifies it as a "skipped" or isolated diyne, which imparts unique structural and electronic properties. Studies have shown that the proximity of the two triple bonds leads to a mutual destabilization of 3.9 kcal·mol⁻¹, attributed to repulsion between the π-orbital lobes near the central sp³-hybridized carbon.[2][3] Quantum chemistry calculations (QCSID(T)) further reveal that this compound is approximately 25 kcal·mol⁻¹ less stable than its conjugated counterpart, penta-1,3-diyne.[2]

Electronic Structure and Bonding

The electronic configuration of this compound is best understood through a combination of Valence Bond Theory and Molecular Orbital Theory.

Valence Bond Theory and Hybridization

The bonding framework of this compound can be described by the hybridization of its constituent carbon atoms:

-

Terminal and Internal Alkyne Carbons (C1, C2, C4, C5): These four carbon atoms are sp-hybridized . Each forms two σ-bonds and two π-bonds. The sp-hybrid orbitals create a linear geometry, resulting in a 180° bond angle for the H-C≡C and C≡C-C fragments.[2][3]

-

Central Methylene Carbon (C3): This carbon atom is sp³-hybridized , forming four σ-bonds with two carbon atoms and two hydrogen atoms. This results in a tetrahedral geometry around the central carbon, with bond angles approximating 109.5°.

The σ-bond framework is formed by the overlap of these hybrid orbitals (sp-sp³ and sp³-sp) and with the 1s orbitals of the hydrogen atoms. The two π-bonds in each alkyne group are formed by the overlap of the two unhybridized p-orbitals on the sp-hybridized carbons.

Molecular Orbital Perspective

From a molecular orbital perspective, the key feature of this compound is the isolation of the two π-systems. The sp³-hybridized methylene bridge acts as an insulator, preventing the p-orbitals of one alkyne group from overlapping with the p-orbitals of the other. This lack of conjugation means that the electronic properties of the two triple bonds are largely independent, in stark contrast to conjugated systems where electron density is delocalized across the entire molecule. Microwave spectroscopy studies have confirmed a molecular dipole moment of 0.516 D.[2]

Data Presentation

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ | [1][4][5] |

| Molar Mass | 64.087 g·mol⁻¹ | [2] |

| Appearance | Colorless to yellowish liquid | [2][3] |

| Melting Point | -21 to -19 °C | [2] |

| Boiling Point | 61 to 64 °C | [2] |

| Dipole Moment | 0.516 D | [2] |

| CAS Number | 24442-69-1 | [2][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

| Technique | Nucleus / Bond | Chemical Shift (δ) / Frequency (ν) | Solvent / Conditions | Reference |

| ¹³C NMR | C1/C5 | Data not available in snippets | CCl₄ | [4] |

| C2/C4 | Data not available in snippets | CCl₄ | [4] | |

| C3 | Data not available in snippets | CCl₄ | [4] | |

| IR Spectroscopy | C≡C stretch | Characteristic alkyne region (~2100-2260 cm⁻¹) | - | - |